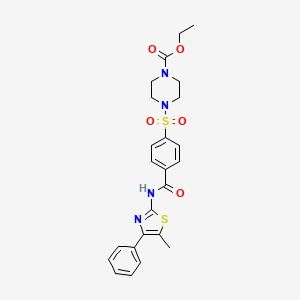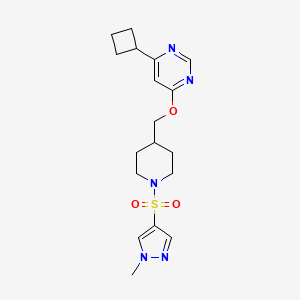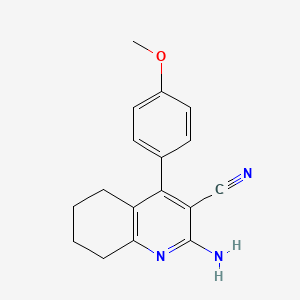
2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography. The crystal structure of a similar compound, “2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile”, has been determined from single crystal X-ray diffraction data .
科学的研究の応用
Synthesis and Reactivity
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a compound closely related to the subject molecule, has been synthesized by treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate. This process examined the reactivity of the compound with various reagents and reported its antimicrobial activity (Elkholy & Morsy, 2006).
Antifungal Properties
A series of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles, including analogues of the specified molecule, have been synthesized and evaluated for their antifungal properties. This study provides insights into the relationship between the variation of functional groups in these compounds and their biological activities (Gholap et al., 2007).
Anti-inflammatory Activity
Research on 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles has included docking studies into the catalytic site of p38 mitogen-activated protein kinase (MAPK) for potential anti-inflammatory lead compounds. One derivative showed significant binding energy and the compounds were evaluated for in vivo anti-inflammatory activity, showing promise as prostaglandin inhibitors (Abd El-Salam et al., 2009).
Corrosion Inhibition
A computational study on the corrosion inhibition performance of novel quinoline derivatives, including compounds structurally similar to the one , has been conducted. This study used quantum chemical and molecular dynamics simulation approaches to investigate their adsorption and corrosion inhibition properties on iron, demonstrating the potential of these compounds in material science applications (Erdoğan et al., 2017).
Synthesis in Ionic Liquid
The synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles in a basic ionic liquid has been explored, highlighting a one-pot reaction with good to excellent yields. This method demonstrates the versatility of the compound in different synthesis environments (Wan et al., 2011).
Electrochemical and Surface Studies
Quinoline derivatives, including those similar to the query compound, have been analyzed for their corrosion mitigation effects on mild steel in acidic medium using various techniques like electrochemical impedance spectroscopy and potentiodynamic polarizations. The study provides insights into the adsorption behavior and inhibition mechanisms of these compounds (Singh et al., 2016).
Spectrofluorometric Studies
The compound 2-amino-4-(3, 4, 5-tri methoxyphenyl)-9-methoxy-5,6 dihydrobenzo[f]isoquinoline-1-carbonitrile (AMQC), related to the specified chemical, has been synthesized and studied for its spectrofluorometric properties. The study investigated various parameters like fluorescence polarity, electronic absorption, and non-linear optical properties, indicating its potential in analytical applications (Afzal et al., 2016).
将来の方向性
The future directions for research on “2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .
特性
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-21-12-8-6-11(7-9-12)16-13-4-2-3-5-15(13)20-17(19)14(16)10-18/h6-9H,2-5H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUOESJNRVSXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCC3)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


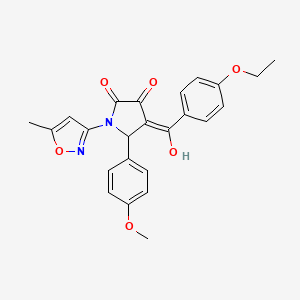
![N-{[2-(2-propoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2426036.png)
![3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2426037.png)
![N-(diethoxymethyl)-3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2426040.png)
![7-Fluoro-2-methyl-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2426041.png)
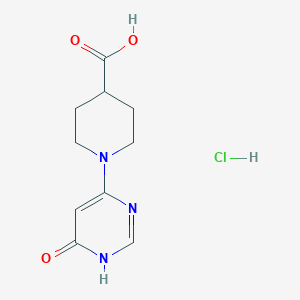
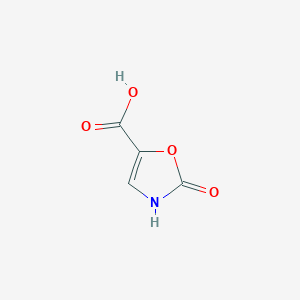

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2426047.png)
![3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2426049.png)
